(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
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Overview
Description
(1R,4R)-3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the carboxylic acid group.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry.
Oxa-spirocycles: Incorporate an oxygen atom into the spirocyclic unit, improving water solubility and reducing lipophilicity.
Uniqueness
(1R,4R)-3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4?,5-/m1/s1 |
InChI Key |
YWHQIVJPIBHBSV-MCZAYYIJSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C(=O)O2)C(=O)O |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
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